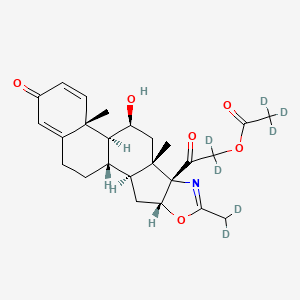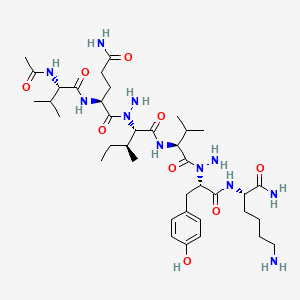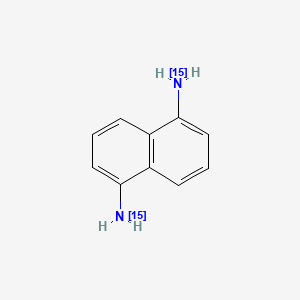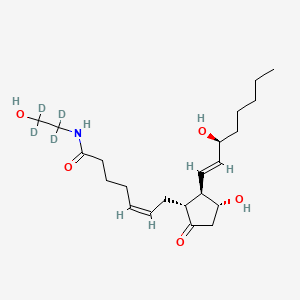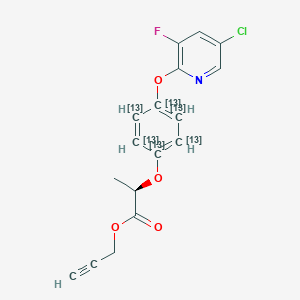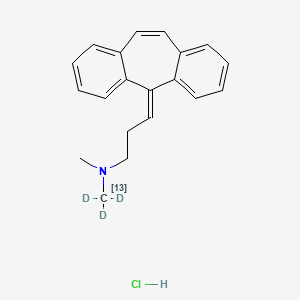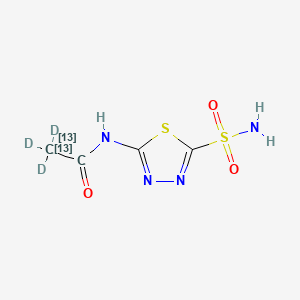![molecular formula C17H22F3N3O7 B12420517 (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto Ácido (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hidroxifenil)propanoico; ácido 2,2,2-trifluoroacético es una molécula orgánica compleja. Se caracteriza por la presencia de múltiples grupos amino e hidroxilo, lo que lo convierte en un compuesto versátil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto típicamente implica múltiples pasos, incluida la protección y desprotección de grupos funcionales, así como la formación de enlaces peptídicos. Las condiciones de reacción a menudo requieren el uso de catalizadores y reactivos específicos para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar síntesis a gran escala utilizando sintetizadores de péptidos automatizados. Estos métodos están diseñados para optimizar las condiciones de reacción, como la temperatura, el pH y la elección del solvente, para maximizar la eficiencia y minimizar los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: Los grupos amino se pueden reducir para formar aminas primarias.
Sustitución: La parte de ácido trifluoroacético se puede sustituir con otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura y el solvente, se controlan cuidadosamente para lograr el resultado deseado.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona o un aldehído, mientras que la reducción de los grupos amino puede producir aminas primarias.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su posible papel en las vías bioquímicas y las interacciones con las enzimas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos amino e hidroxilo juegan un papel crucial en estas interacciones, facilitando la unión y las reacciones bioquímicas subsiguientes. La parte de ácido trifluoroacético también puede contribuir a la reactividad y estabilidad general del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Trifluorotolueno: Un compuesto orgánico con grupos trifluorometilo similares, utilizado como solvente e intermedio sintético.
Compuestos de células solares sensibilizadas por colorantes: Compuestos utilizados en células solares, que comparten algunas similitudes estructurales en términos de grupos funcionales.
Singularidad
Lo que distingue a este compuesto es su combinación de grupos amino, hidroxilo y ácido trifluoroacético, que proporcionan un conjunto único de propiedades químicas y reactividad. Esto lo hace particularmente valioso en investigación y aplicaciones industriales donde se requiere tal versatilidad.
Propiedades
Fórmula molecular |
C17H22F3N3O7 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H21N3O5.C2HF3O2/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10;3-2(4,5)1(6)7/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23);(H,6,7)/t8-,9-,12-;/m0./s1 |
Clave InChI |
IPWSDGGZZDSIDC-ARHYHGMQSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



